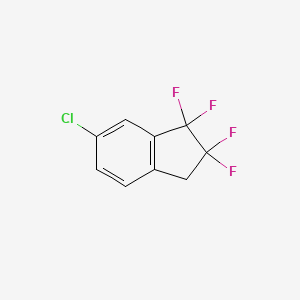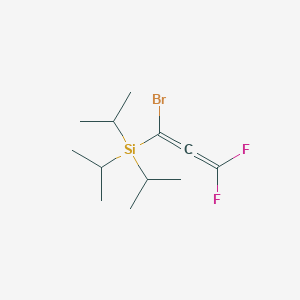
2,2,2-Trichloroethyl (2-oxocyclohex-3-en-1-yl)sulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloroethyl (2-oxocyclohex-3-en-1-yl)sulfamate is a chemical compound with the molecular formula C2H4Cl3NO3S. It is known for its unique structure, which includes a trichloroethyl group and a sulfamate group attached to a cyclohexenone ring. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl (2-oxocyclohex-3-en-1-yl)sulfamate typically involves the reaction of 2,2,2-trichloroethanol with sulfamic acid in the presence of a dehydrating agent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
2,2,2-Trichloroethyl (2-oxocyclohex-3-en-1-yl)sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamate group to an amine group.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,2-Trichloroethyl (2-oxocyclohex-3-en-1-yl)sulfamate is utilized in several scientific research fields:
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 2,2,2-Trichloroethyl (2-oxocyclohex-3-en-1-yl)sulfamate involves its interaction with specific molecular targets. The sulfamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
類似化合物との比較
Similar Compounds
- 2,2,2-Trichloroethyl sulfamate
- 2,2,2-Trichloroethoxysulfonamide
- Sulfamic acid, 2,2,2-trichloroethyl ester
Uniqueness
2,2,2-Trichloroethyl (2-oxocyclohex-3-en-1-yl)sulfamate is unique due to its combination of a trichloroethyl group and a cyclohexenone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
特性
CAS番号 |
917616-49-0 |
|---|---|
分子式 |
C8H10Cl3NO4S |
分子量 |
322.6 g/mol |
IUPAC名 |
2,2,2-trichloroethyl N-(2-oxocyclohex-3-en-1-yl)sulfamate |
InChI |
InChI=1S/C8H10Cl3NO4S/c9-8(10,11)5-16-17(14,15)12-6-3-1-2-4-7(6)13/h2,4,6,12H,1,3,5H2 |
InChIキー |
HGZYSPNHSWQXET-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)C=C1)NS(=O)(=O)OCC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14183163.png)
![[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B14183181.png)

![4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid](/img/structure/B14183194.png)





![Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14183231.png)
![5-{[4-(4-Chloroanilino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B14183237.png)
![3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile](/img/structure/B14183243.png)
![Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane](/img/structure/B14183248.png)
![3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14183253.png)
